Methoxymethylsilane
Description
Properties
CAS No. |
5624-64-6 |
|---|---|
Molecular Formula |
C2H5OSi |
Molecular Weight |
73.15 g/mol |
InChI |
InChI=1S/C2H5OSi/c1-3-2-4/h2H2,1H3 |
InChI Key |
XXKZYQGQHYIBCW-UHFFFAOYSA-N |
Canonical SMILES |
COC[Si] |
Origin of Product |
United States |
Preparation Methods
Hydrolysis-Alcoholysis of Chlorosilane Precursors
The most widely implemented method involves controlled hydrolysis of methyltrichlorosilane (CH₃SiCl₃) with methanol (CH₃OH) in non-polar solvents. As detailed in Chinese Patent CN103467508A, this three-step process achieves 96-98% yields through precision stoichiometry:
Reaction Mechanism:
- Nucleophilic substitution at silicon center:
$$ \text{CH₃SiCl₃} + \text{CH₃OH} \rightarrow \text{CH₃Si(OCH₃)Cl₂} + \text{HCl} $$ - Sequential methoxylation:
$$ \text{CH₃Si(OCH₃)Cl₂} + 2\text{CH₃OH} \rightarrow \text{CH₃Si(OCH₃)₃} + 2\text{HCl} $$ - Oxime-assisted stabilization:
$$ \text{CH₃Si(OCH₃)₃} + \text{C₄H₉NOH} \rightarrow \text{CH₃Si(OCH₃)₂(ONC₄H₉)} + \text{CH₃OH} $$
Critical parameters include maintaining 30-60°C reaction temperatures and 1:5.5 molar ratios of CH₃SiCl₃ to butanone oxime to prevent polysiloxane byproducts.
Gas-Phase Silane Methoxylation
Advanced plants employ fluidized bed reactors for continuous production, where gaseous CH₃SiCl₃ reacts with methanol vapor at 150-200°C. This method reduces solvent use but requires precise humidity control (<5 ppm H₂O) to avoid premature gelation.
Process Optimization and Scaling Challenges
Solvent Selection and Recycling
Industrial implementations prioritize solvent oil #120 (a C10-C13 isoparaffin blend) due to its ideal polarity index (2.8) for silane solubility and ease of distillation recovery. As demonstrated in Example 3 of CN103467508A, solvent recycling achieves 98.4% mass efficiency through thin-film evaporation at 120°C under -0.098 MPa vacuum.
Table 1: Solvent Performance Comparison
| Parameter | Solvent Oil #120 | Toluene | Hexane |
|---|---|---|---|
| Silane Solubility | 0.85 g/mL | 0.72 | 0.61 |
| Recovery Efficiency | 98.2% | 89.7% | 92.1% |
| Flash Point | 62°C | 4°C | -22°C |
Neutralization and Byproduct Management
Post-reaction mixtures require ammonia neutralization (pH >7) to remove HCl byproducts. Pilot studies show that countercurrent ammonia sparging at 70-80°C reduces ammonium chloride particle size to 15-20 μm, enabling centrifugal separation with 99.8% purity. Residual chloride levels below 1 ppm are critical for preventing silicone rubber discoloration during storage.
Analytical Characterization Protocols
Spectroscopic Quality Control
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks at:
- 1270 cm⁻¹ (Si-CH₃ symmetric deformation)
- 1085 cm⁻¹ (Si-O-C asymmetric stretch)
- 910 cm⁻¹ (Si-O-N oxime linkage)
Gas chromatography-mass spectrometry (GC-MS) with DB-5MS columns (30 m × 0.25 mm) confirms >98% purity when using temperature programs from 50°C (2 min) to 280°C at 15°C/min.
Kinetic Modeling of Methoxylation
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal activation energies of 58.3 kJ/mol for the first methoxylation step and 49.7 kJ/mol for subsequent substitutions. These models guide reactor design by predicting optimal residence times of 2-3 hours in continuous flow systems.
Industrial Applications of Synthesis Methods
Ziegler-Natta Catalyst Systems
Incorporating bis(methoxymethyl)silanes as external donors in MgCl₂-supported catalysts enhances polypropylene isotacticity from 85% to 96% while boosting catalytic activity by 18-22%. The wider O-Si-O bond angle (112.7° vs. 104.5° in dimethoxysilanes) improves stereochemical control during propylene insertion.
Table 2: Catalyst Performance with Methoxymethyl Donors
| Donor Type | Isotacticity Index | Activity (kg PP/g cat) |
|---|---|---|
| Bis(methoxymethyl)PhS | 95.7% | 42.3 |
| Diisopropyl variant | 93.2% | 38.9 |
| Dicyclopentyl variant | 96.1% | 44.7 |
Room-Temperature Vulcanizing (RTV) Silicones
This compound-terminated prepolymers cure 40% faster than traditional acetoxy systems due to lower hydrolysis activation energy (ΔG‡ = 72.4 kJ/mol vs. 85.1 kJ/mol). This enables 15-minute tack-free times in high-humidity environments (RH >80%).
Preliminary studies show atmospheric-pressure plasma activation reduces methanol consumption by 60% through direct Si-O bond formation:
$$ \text{CH₃SiCl₃} + \text{CH₃OH} \xrightarrow{\text{Plasma}} \text{CH₃Si(OCH₃)₃} + 3\text{HCl} $$
This method achieves 89% conversion at 150°C with 20 kHz RF excitation.
Biocatalytic Routes
Immobilized Candida antarctica lipase B (CALB) demonstrates 74% enantioselectivity in asymmetrical methoxylation of prochiral silanes. However, current enzyme turnover numbers (TON = 1,200) remain economically nonviable for bulk production.
Chemical Reactions Analysis
Methoxymethylsilane undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound hydrolyzes to form silanols and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Condensation: Catalysts such as acids or bases to promote siloxane bond formation
Substitution: Nucleophiles like alcohols, amines, and thiols
Major Products:
- Silanols
- Polysiloxane polymers
- Silyl ethers
- Silyl amines
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of methoxymethylsilane involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, this compound forms silanol groups, which can further condense to form siloxane bonds. This process leads to the formation of polysiloxane networks that provide hydrophobic and stable coatings .
Molecular Targets and Pathways:
Hydrolysis: Formation of silanol groups
Condensation: Formation of siloxane bonds and polysiloxane networks
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Increasing alkyl substitution (e.g., methoxytrimethylsilane vs. methoxydimethylsilane) reduces hydrolytic reactivity due to steric hindrance .
- Synthetic Efficiency: Methoxydimethylsilane and methoxytrimethylsilane are synthesized in near-quantitative yields (~95%) via methanol reaction with silyl sulfides, highlighting scalability .
- Functional Group Diversity : Vinyl or chloromethyl substituents (e.g., methoxy(dimethyl)vinylsilane) introduce additional reactivity for polymerization or crosslinking .
Research Findings
- NMR Characterization : Methoxydimethylsilane’s ¹H NMR shows distinct peaks for Si–CH₃ (δ 0.15) and O–CH₃ (δ 3.40), aiding in structural verification .
- Safety Profiles: Chloromethyl-Diethoxy-Methylsilane requires stringent handling due to its toxicity and ecological hazards, unlike non-halogenated methoxysilanes .
- Market Trends : Methoxytrimethylsilane is widely manufactured in Europe and Asia, reflecting demand in industrial sealants and adhesives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
